Dabigatran Carboxamide
Description
Role as a Primary Active Metabolite in Biochemical Pathways
Dabigatran (B194492) etexilate is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active. ahajournals.orgashpublications.org The conversion of dabigatran etexilate to its active form, dabigatran, is a multi-step process involving hydrolysis by enzymes called carboxylesterases. drugbank.comnih.govresearchgate.net
The primary pathway involves sequential metabolism by intestinal carboxylesterase 2 (CES2) and then hepatic carboxylesterase 1 (CES1). drugbank.comnih.govresearchgate.net This enzymatic action cleaves the ester groups from the dabigatran etexilate molecule to yield the active dabigatran. nih.gov Dabigatran itself can then be further metabolized, to a lesser extent, through conjugation with glucuronic acid to form pharmacologically active acyl glucuronides. nih.gov
It is important to note that while Dabigatran Carboxamide is a related chemical entity, the primary active metabolite responsible for the anticoagulant effect is dabigatran . ashpublications.orgnih.gov
Chemical Classification and Structural Features
This compound is classified as an aromatic amide. nih.gov Its structure is characterized by a central benzimidazole (B57391) core, which is a common feature in many pharmacologically active molecules. evitachem.com Key structural components include amide linkages and pyridine (B92270) rings, which are essential for its biological interactions. ashpublications.orgevitachem.com The molecule also contains a propionic acid moiety. ashpublications.org
The molecular formula for this compound is C25H24N6O4, and its molecular weight is approximately 472.5 g/mol . synzeal.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 2417628-79-4 synzeal.compharmaffiliates.comchemwhat.com |
| Molecular Formula | C25H24N6O4 synzeal.com |
| Molecular Weight | 472.5 g/mol synzeal.com |
Table 2: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-30-20-10-7-17(25(35)31(13-11-23(32)33)21-4-2-3-12-27-21)14-19(20)29-22(30)15-28-18-8-5-16(6-9-18)24(26)34/h2-10,12,14,28H,11,13,15H2,1H3,(H2,26,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNORPKACUHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Chemistry and Physicochemical Characterization of Dabigatran Carboxamide
Chromatographic Separation and Quantification Techniques
A range of chromatographic methods have been developed and validated for the analysis of Dabigatran (B194492) and its impurities, including Dabigatran Carboxamide. These methods are essential for quality control in both bulk drug substance and finished pharmaceutical products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dabigatran and its related compounds. Several reversed-phase HPLC (RP-HPLC) methods have been established to ensure the separation and quantification of this compound from the parent drug and other impurities. These methods are often stability-indicating, meaning they can resolve the active ingredient from its degradation products.
One such method utilizes a Princeton SPHER-l00 C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 2.5) in a 33:67 v/v ratio. The separation is achieved at a flow rate of 1.0 ml/min with detection at 225 nm. veeprho.com Another method for impurity profiling employs a gradient elution with a buffer of 0.63 g/L ammonium (B1175870) formate (B1220265) adjusted to a pH of 8.2 with ammonia (B1221849), and an organic mobile phase. This method has been shown to resolve the "Amide compound" (this compound) from Dabigatran Etexilate. simsonpharma.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Princeton SPHER-l00 C18 (250 x 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 2.5) (33:67 V/V) | Gradient with Ammonium formate buffer (pH 8.2) and organic modifier |
| Flow Rate | 1.0 ml/min | Not specified |
| Detection | UV at 225 nm | Not specified |
| Column Temperature | 50°C | Not specified |
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it a valuable tool for the analysis of pharmaceutical impurities. A stability-indicating RP-UPLC method has been developed for the quantification of process and degradant impurities in Dabigatran Etexilate, including this compound. researchgate.net
This method utilizes an Acquity High Strength Silica (HSS)-T3 column (100 mm x 2.1 mm, 1.8 µm). The separation is achieved using a gradient elution with a mobile phase consisting of 0.1% orthophosphoric acid in water (pH 3.5 with triethylamine) as mobile phase A and acetonitrile as mobile phase B. The flow rate is maintained at 0.18 mL/min with detection at 290 nm. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Acquity HSS-T3 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in water (pH 3.5 with triethylamine) B: Acetonitrile (Gradient) |
| Flow Rate | 0.18 ml/min |
| Detection | UV at 290 nm |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of impurities, even at trace levels. Several LC-MS/MS methods have been developed for the analysis of Dabigatran and its metabolites, and these methods are also applicable to the characterization of impurities like this compound. veeprho.comsemanticscholar.org
A typical LC-MS method for the analysis of Dabigatran and its impurities uses a Shimadzu Shim-pack XR-ODS II column (100 x 3.0 mm, 2.2 µm). The mobile phase consists of water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B, run in a gradient program at a flow rate of 0.3 ml/min. The detection is carried out using a UV detector at 225 nm, with subsequent characterization by Electrospray Ionization Mass Spectrometry (ESI-MS). veeprho.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Shimadzu Shim-pack XR-ODS II (100 x 3.0 mm, 2.2 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile (Gradient) |
| Flow Rate | 0.3 ml/min |
| Ionization | Positive Electrospray Ionization (ESI+) |
While specific Supercritical Fluid Chromatography (SFC) methods for the routine analysis of this compound are not extensively documented in the literature, SFC is a valuable technique for the isolation and purification of pharmaceutical compounds, including impurities. A study on the hydrolytic degradation of Dabigatran Etexilate Mesylate utilized preparative SFC for the isolation of its degradants. researchgate.net The use of supercritical CO2 as the primary mobile phase in SFC makes it a greener alternative to normal-phase HPLC for purification. chromatographyonline.com The technique's applicability for chiral separations also suggests its potential for resolving stereoisomeric impurities. nih.gov
There is a lack of specific High-Performance Thin Layer Chromatography (HPTLC) methods for the analysis of this compound in the reviewed scientific literature. However, HPTLC is a versatile technique used for the analysis of pharmaceutical compounds and has been applied to the study of Dabigatran itself. acs.org Given its advantages in terms of sample throughput and minimal solvent usage, HPTLC could potentially be developed as a screening tool for the presence of this compound and other impurities in Dabigatran drug substances and formulations. The development of such a method would likely involve the optimization of the stationary phase, mobile phase composition, and detection method. semanticscholar.org
Spectroscopic Characterization Methods
The definitive identification of this compound relies on a combination of spectroscopic techniques that provide information about its molecular structure and mass.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography, is instrumental in the identification of this compound. The compound, also known as Desethyl Dabigatran Etexilate Carboxamide, has a molecular formula of C32H38N8O4 and a corresponding molecular weight of 598.7 g/mol . pharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed NMR data for this compound is not widely published, it is available from suppliers of pharmaceutical reference standards. pharmaffiliates.com The analysis of the 1H and 13C NMR spectra would allow for the unambiguous assignment of the protons and carbons in the molecule, confirming its structure. For instance, in a related Dabigatran impurity, the 1H NMR spectrum showed characteristic signals for the aromatic protons, the methyl group on the benzimidazole (B57391) ring, and the protons of the ethyl ester and pyridine (B92270) moieties. google.com
| Technique | Observed/Expected Data for this compound |
|---|---|
| Mass Spectrometry (MS) | Molecular Formula: C32H38N8O4, Molecular Weight: 598.7 g/mol. pharmaffiliates.com Fragmentation patterns can be determined by MS/MS. |
| NMR Spectroscopy | 1H and 13C NMR data are available from reference standard suppliers. pharmaffiliates.com Spectra would confirm the chemical structure. |
| Infrared (IR) Spectroscopy | Expected to show characteristic amide N-H and C=O stretching bands, along with other functional group absorptions. google.com |
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific, publicly available, fully interpreted FTIR spectrum for this compound is not readily found in the primary literature, the expected characteristic absorption bands can be inferred from its chemical structure.
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3400-3200 | Associated with the primary amide group. |
| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the aromatic rings in the benzimidazole and phenyl moieties. |
| C=O Stretch (Amide) | 1680-1630 | Carbonyl stretch of the primary amide and the tertiary amide linkage. |
| C=N Stretch (Benzimidazole) | 1650-1550 | Characteristic of the imidazole (B134444) ring system. |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations. |
| C-N Stretch | 1400-1000 | Stretching vibrations of the various carbon-nitrogen bonds. |
Note: This table is predictive and based on known vibrational frequencies of similar functional groups.
Ultraviolet-Near Infrared (UV-NIR) Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. This compound, with its extended system of conjugated double bonds within the benzimidazole and aromatic ring systems, is expected to exhibit significant UV absorbance.
Detailed studies on the UV-Vis absorption profile of isolated this compound are not extensively reported in peer-reviewed journals. However, analysis of related compounds and degradation studies of Dabigatran Etexilate suggest that the maximum absorption wavelength (λmax) would likely be in the UV region, typical for such aromatic and heterocyclic structures. The exact λmax would be crucial for the development of quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are essential for unambiguously confirming the structure of this compound. While a complete, assigned NMR dataset is not widely published, certificates of analysis from commercial suppliers confirm that the ¹H-NMR spectrum conforms to the expected structure. cleanchemlab.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Regions of this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Moiety |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 | Benzimidazole, Phenyl, Pyridinyl rings |
| Methylene Protons (-CH₂-) | 4.0 - 5.0 | 40 - 50 | Linker between benzimidazole and phenylamino (B1219803) groups |
| N-Methyl Protons (-N-CH₃) | 3.5 - 4.0 | 30 - 35 | Methyl group on the benzimidazole ring |
| Amide Protons (-CONH₂) | 7.0 - 8.0 (broad) | - | Primary amide group |
| Carbonyl Carbons (C=O) | - | 165 - 175 | Amide carbonyls |
Note: This data is predictive. Actual chemical shifts can vary based on solvent and other experimental conditions.
2D NMR techniques would be instrumental in confirming the connectivity between protons and carbons, further solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₅H₂₄N₆O₄), the theoretical exact mass can be calculated and compared with the experimental value to confirm its identity.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₂₄N₆O₄ |
| Theoretical Exact Mass ([M+H]⁺) | 473.1937 |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information, helping to piece together the different components of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the primary method for analyzing a relatively non-volatile and thermally labile molecule like this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate and widely used technique for the analysis of Dabigatran and its related compounds. veeprho.com
Purity Assessment Methodologies for this compound
Ensuring the purity of any chemical standard is paramount for its use in analytical testing. The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection.
A typical HPLC method for purity assessment would involve:
Column: A reversed-phase column (e.g., C18) is commonly used.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as ammonium acetate (B1210297) or phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often employed to achieve good separation of the main peak from any impurities.
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
Quantification: Purity is typically determined by area percentage, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.
Certificates of analysis for commercially available this compound standards often state a purity of >95% as determined by HPLC. rjptonline.org
Studies on Hydrolytic Degradation Products and Their Structural Elucidation
This compound is itself a product of the hydrolytic degradation of the prodrug Dabigatran Etexilate. The ester and carbamate (B1207046) functionalities in Dabigatran Etexilate are susceptible to hydrolysis under both acidic and basic conditions. rsc.org
The formation of this compound from Dabigatran Etexilate involves the hydrolysis of the ethyl ester group of the β-alanine moiety to a carboxylic acid, and the hydrolysis of the hexyloxycarbonyl group from the amidine functionality, followed by the conversion of the resulting amidine to a carboxamide group. The exact sequence and intermediates can be complex and depend on the specific conditions of hydrolysis.
The structural elucidation of these degradation products, including this compound, is achieved through a combination of the analytical techniques described above. Isolation of the degradation products using preparative HPLC is often the first step, followed by detailed spectroscopic analysis (NMR, MS, FTIR) to confirm their structures.
Enzymatic Biotransformation Pathways of Dabigatran Carboxamide
Prodrug Conversion Mechanisms: Dabigatran (B194492) Etexilate to Dabigatran Carboxamide
Dabigatran etexilate is a double prodrug that is not pharmacologically active. researchgate.net It is designed to enhance oral bioavailability and undergoes extensive and rapid conversion to the active form, dabigatran, through hydrolysis catalyzed by esterases. nih.govcornell.edu This activation is a sequential process involving two intermediate metabolites, known as M1 (BIBR 1087) and M2 (BIBR 951). researchgate.netnih.govdrugbank.com The conversion is so efficient that after oral administration, the plasma concentrations of the prodrug and the intermediates are negligible, with the active dabigatran being rapidly formed. nih.gov This indicates a high degree of first-pass metabolism before the compound reaches systemic circulation. drugbank.comnih.gov
Role of Carboxylesterases (CES1 and CES2) in Biotransformation
The hydrolysis of the dabigatran etexilate prodrug is specifically mediated by two key enzymes: human carboxylesterase-1 (CES1) and human carboxylesterase-2 (CES2). nih.govresearchgate.net These enzymes exhibit distinct substrate specificities. CES1 exclusively hydrolyzes the ethyl ester moiety of dabigatran etexilate to form the M1 intermediate. nih.govcornell.edu Conversely, CES2 is responsible for cleaving the carbamate (B1207046) ester group to produce the M2 intermediate. nih.govcornell.edu The involvement of both these enzymes is essential for the complete conversion of the prodrug to its active dabigatran form. nih.gov
The distinct tissue localization of these enzymes is critical to the metabolic pathway. CES2 is highly expressed in the intestines, whereas CES1 is predominantly found in the liver. nih.govresearchgate.net This distribution dictates the sequence of metabolic activation following oral administration.
Research indicates a primary and highly efficient sequential pathway for dabigatran formation. After oral administration, dabigatran etexilate is first metabolized by CES2 in the intestine, which hydrolyzes the carbamate ester to form the intermediate metabolite M2. nih.govnih.govnih.gov This M2 metabolite is then absorbed and transported to the liver, where hepatic CES1 acts upon the ethyl ester moiety, completing the conversion to active dabigatran. nih.govcornell.edunih.gov
In vitro studies simulating this physiological sequence, using human intestinal microsomes followed by human liver S9 fractions, have demonstrated the complete and efficient conversion of dabigatran etexilate to dabigatran. nih.govnih.gov An alternative pathway, where CES1 first hydrolyzes the ethyl ester to M1, followed by CES2 hydrolysis to dabigatran, is considered a minor route. drugbank.comnih.gov Studies comparing the normal metabolic sequence (intestinal then hepatic) with the reverse order have shown that the reverse sequence results in poor dabigatran formation, underscoring the critical role of the initial CES2-mediated step in the intestine. researchgate.netnih.gov
The kinetic parameters for the hydrolysis of dabigatran etexilate by recombinant human CES1 and CES2 have been determined, as detailed in the table below.
| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| CES1 | M1 | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 |
Significant inter-individual variability has been observed in the plasma concentrations of dabigatran, which can be attributed in part to differences in carboxylesterase activity. researchgate.netnih.gov Genetic factors play a crucial role in this variability. Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been shown to influence dabigatran metabolism. clinpgx.orgfrontiersin.org For instance, the known loss-of-function variant G143E (rs71647871) in CES1 leads to impaired activation of dabigatran etexilate and its intermediates, resulting in lower plasma concentrations of the active drug. nih.gov
Glucuronidation Pathways and Acyl Glucuronide Formation
Once formed, this compound undergoes further metabolism, primarily through glucuronidation of its carboxylate functional group. nih.govdoi.orgnih.gov This conjugation reaction is the major metabolic pathway for dabigatran in humans and results in the formation of pharmacologically active metabolites known as dabigatran acylglucuronides. doi.orgresearchgate.net The initial and primary product of this pathway is the 1-O-acylglucuronide. doi.orgnih.gov
This metabolic process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.govresearchgate.netrpcardio.online Specific UGT isoforms have been identified as being responsible for dabigatran glucuronidation, namely UGT1A9, UGT2B7, and UGT2B15. nih.govdoi.orgnih.gov Among these, UGT2B15 is considered the major contributor to this metabolic pathway. nih.govnih.gov
The metabolic process of glucuronidation leads to the formation of several positional isomers of dabigatran acylglucuronide. doi.org Four distinct isomers have been successfully isolated and purified from the urine of rhesus monkeys for structural analysis. doi.orgnih.govresearchgate.net Through Nuclear Magnetic Resonance (NMR) spectroscopy, the structures of these metabolites were confirmed. doi.orgnih.gov They were identified as the β-anomer of 1-O-acylglucuronide and the α- and β-anomers of 2-O-, 3-O-, and 4-O-acylglucuronides. doi.orgresearchgate.net
| Isomer | Anomeric Form(s) |
|---|---|
| 1-O-acylglucuronide | β |
| 2-O-acylglucuronide | α and β |
| 3-O-acylglucuronide | α and β |
| 4-O-acylglucuronide | α and β |
Acylglucuronides are known to be chemically unstable in aqueous solutions, and dabigatran's 1-O-acylglucuronide is no exception. doi.org This primary metabolite undergoes a non-enzymatic, intramolecular rearrangement known as acyl migration. doi.orgnih.gov In this process, the dabigatran acyl group migrates from its initial C-1 position on the glucuronic acid moiety to other positions on the sugar ring. doi.org
This phenomenon leads to the formation of the other observed positional isomers: the 2-O-, 3-O-, and 4-O-acylglucuronides. nih.govresearchgate.net The rate of this acyl migration has been studied in vitro, revealing an apparent half-life of approximately one hour for the 1-O-acylglucuronide in an aqueous buffer at pH 7.4 and 37°C. doi.orgnih.govresearchgate.net This spontaneous chemical rearrangement contributes to the complex metabolic profile of dabigatran in vivo.
Indirect Quantification Methodologies for Acylglucuronides
To overcome these challenges, indirect quantification methodologies are commonly employed. These methods measure the total dabigatran concentration (the sum of the free, unconjugated dabigatran and the dabigatran released from its acylglucuronide conjugates) and subtract the concentration of free dabigatran, which is measured in a separate analysis. bioanalysis-zone.comnih.gov
A widely used indirect method involves alkaline hydrolysis. bioanalysis-zone.comnih.govresearchgate.net In this procedure:
A plasma sample is divided into two aliquots.
One aliquot is treated with an alkaline solution (e.g., sodium hydroxide) to chemically hydrolyze the ester linkage of the acylglucuronides, converting them back to dabigatran. This sample then contains the "total" dabigatran concentration.
The second aliquot is acidified (e.g., with ammonium (B1175870) formate) to stabilize the acylglucuronides and prevent their degradation during sample processing. bioanalysis-zone.comnih.gov This sample is used to measure the "free" dabigatran concentration.
Both samples undergo protein precipitation, typically with acetonitrile (B52724), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). bioanalysis-zone.comnih.govfrontiersin.org
The concentration of dabigatran acylglucuronides is then calculated by subtracting the free dabigatran concentration from the total dabigatran concentration.
This LC-MS/MS-based assay has been validated for clinical use, demonstrating high accuracy, precision, and recovery. bioanalysis-zone.comnih.gov
Table 2: Validation Parameters for an LC-MS/MS Assay for Dabigatran Quantification
| Parameter | Result |
| Validated Range | 2.5–1000 ng/ml |
| Mean Recovery | ≥98% |
| Imprecision (CV) | <9% (<15% at LLOQ) |
| Accuracy | 101–114% |
| LLOQ: Lower Limit of Quantification. Data from a validated assay for the quantification of dabigatran in human plasma. bioanalysis-zone.comnih.gov |
Elucidation of Other Chemical Metabolites
Beyond the primary hydrolysis and glucuronidation pathways, further research has identified other minor metabolites of dabigatran etexilate. These metabolites are typically present in trace amounts in plasma, urine, or feces. drugbank.com Detailed characterization using techniques like liquid chromatography-mass spectrometry (LC/MS) has revealed a range of metabolic products resulting from oxidation, hydrolysis, and other conjugation reactions. drugbank.comresearchgate.net
One such identified pathway involves the formation of mannitol (B672) esters. These metabolites arise from the conjugation of dabigatran with mannitol, a sugar alcohol. drugbank.com While the precise mechanisms and clinical significance of these mannitol conjugates are not fully elucidated, their presence indicates a more complex metabolic profile for dabigatran than previously understood. Information regarding urea (B33335) condensation products is not substantially reported in the primary literature, suggesting it is not a significant metabolic pathway.
Investigation of Cytochrome P450 System Involvement in this compound Metabolism
The role of the Cytochrome P450 (CYP450) enzyme system in the metabolism of dabigatran etexilate and its active form, dabigatran, has been extensively investigated. In vitro and in vivo studies have consistently demonstrated that the CYP450 system does not play a relevant role in the primary bioactivation of dabigatran etexilate or the subsequent clearance of dabigatran. nih.govnih.govnactem.ac.uk The predominant metabolic reaction is the esterase-mediated hydrolysis, which is a non-CYP pathway. nih.govevotec.comcreative-bioarray.com
This lack of CYP450 involvement is a significant characteristic, as it implies a low potential for clinically relevant drug-drug interactions with compounds that are inhibitors or inducers of CYP enzymes like CYP3A4. nih.govnih.govmdpi.com Phase I metabolites, which are typically formed by CYP enzymes, account for a negligible fraction of the administered dose in both urine and feces. nih.gov
Molecular and Mechanistic Studies of Dabigatran Carboxamide Action Preclinical and in Vitro Focus
Thrombin (Factor IIa) Inhibition Mechanisms
Dabigatran (B194492) functions by directly binding to the catalytic site of both free and clot-bound thrombin, a key serine protease in the coagulation cascade. nih.govmedscape.comnih.gov This interaction effectively neutralizes the enzymatic activity of thrombin, preventing it from cleaving its primary substrate, fibrinogen, and activating other coagulation factors. medscape.comnih.gov The inhibition is reversible, which allows for a dynamic and predictable anticoagulant effect. medscape.comnih.gov
Kinetic Characterization of Thrombin Inhibition (e.g., Ki Values, Competitive Inhibition)
Kinetic studies confirm that dabigatran acts as a potent and competitive inhibitor of thrombin in a concentration-dependent manner. mahidol.ac.th The inhibition constant (Ki) for human thrombin is approximately 4.5 nM, indicating a high binding affinity. mahidol.ac.thd-nb.info This inhibition is rapid and reversible. medscape.com
The high selectivity of dabigatran for thrombin is a critical aspect of its molecular action. When compared to other related serine proteases involved in coagulation and fibrinolysis, dabigatran demonstrates significantly lower inhibitory activity, as evidenced by much higher Ki values. This specificity minimizes off-target effects within the broader coagulation system. mahidol.ac.th
| Enzyme | Ki Value |
|---|---|
| Thrombin | 4.5 nM |
| Trypsin | 50 nM |
| Plasmin | 1.7 µM |
| Factor Xa | 3.8 µM |
| Activated Protein C | 20 µM |
| tPA (Tissue Plasminogen Activator) | 45 µM |
Molecular Interactions with Thrombin's Active Site and Exosite
Dabigatran's inhibitory action is achieved through precise interactions with specific sub-pockets within thrombin's catalytic site. mahidol.ac.th The molecule is designed to occupy the active site cleft, thereby blocking access for natural substrates like fibrinogen. nih.govresearchgate.net While the primary binding occurs at the active site, this interaction can also allosterically modulate thrombin's exosites, which are secondary binding sites important for substrate recognition. nih.gov However, dabigatran itself does not directly bind to or preclude the exosites of thrombin. nih.gov
The active site of thrombin contains several specificity pockets that accommodate the side chains of its substrates. Dabigatran is structured to engage with three of these key pockets: S1, S2, and S4. mahidol.ac.th
S1 Pocket: This deep, negatively charged pocket is the primary determinant of thrombin's specificity. The basic benzamidine (B55565) group of dabigatran fits snugly into this S1 pocket. mahidol.ac.th
S2 Pocket: The piperidine (B6355638) ring of dabigatran engages in interactions within the S2 pocket. mahidol.ac.th
S4 Pocket: Also known as the aryl binding site or D-pocket, the S4 pocket is a hydrophobic region. thieme-connect.com The methyl benzimidazole (B57391) and pyridyl rings of the dabigatran molecule form hydrophobic interactions within this pocket, anchoring the inhibitor in place. mahidol.ac.ththieme-connect.com
The binding of dabigatran to thrombin's active site is stabilized by a combination of electrostatic and hydrophobic forces. Hydrophobic interactions are particularly crucial for the correct positioning and high-affinity binding of the inhibitor. mahidol.ac.ththieme-connect.com The methyl benzimidazole and pyridyl components of dabigatran establish key hydrophobic contacts within the S2 and S4 pockets, respectively. mahidol.ac.th Specifically, the aromatic structure of dabigatran is positioned between residues Leu99 and Ile174 in the hydrophobic S4 subsite. thieme-connect.com
A critical electrostatic interaction for dabigatran's binding is the formation of a bidentate salt bridge. mahidol.ac.th The positively charged benzamidine moiety at one end of the dabigatran molecule forms this strong ionic bond with the carboxylate group of a specific amino acid residue, Aspartic acid-189 (Asp189), located at the base of the S1 specificity pocket. mahidol.ac.ththieme-connect.com This interaction is a primary anchor for the inhibitor and is fundamental to its potent and specific inhibition of thrombin. thieme-connect.com
Molecular and computational studies have identified several key amino acid residues in the thrombin active site that are essential for dabigatran binding and stabilization. thieme-connect.com
Aspartic acid-189 (Asp189): Located in the S1 pocket, this residue is paramount, forming a direct salt bridge with the benzamidine group of dabigatran. mahidol.ac.ththieme-connect.com
S4 Pocket Residues (Leu99, Ile174, Trp215): These residues form the hydrophobic S4 subsite and are critical for binding the aromatic portions of dabigatran. thieme-connect.com Trp215, in particular, is a key interactive residue for dabigatran stabilization. thieme-connect.com
Other Contributing Residues: Additional residues contribute to the correct conformation and coordination of dabigatran within the binding pocket. These include Arginine-173 (Arg173), Threonine-172 (Thr172), and Glycine-219 (Gly219). thieme-connect.com
Differential Inhibition of Fibrin-Bound Versus Free Thrombin
Dabigatran effectively inhibits both free (soluble) thrombin in plasma and thrombin that is bound to fibrin (B1330869) clots. nih.govd-nb.info This ability to neutralize clot-bound thrombin is a critical mechanistic feature, as this form of the enzyme is protected from inhibition by larger molecules like heparin-antithrombin complexes and remains active, contributing to thrombus growth and propagation.
In vitro studies have demonstrated that dabigatran binds to the active site of thrombin in a concentration-dependent and competitive manner, with a high degree of affinity and selectivity. nih.gov The inhibition constant (Ki) for its interaction with free human thrombin is approximately 4.5 nM. nih.govd-nb.infonih.gov
Further research has quantified the interaction of dabigatran with fibrin-bound thrombin. In one study, dabigatran was shown to reduce the binding of radiolabeled thrombin to different forms of fibrin clots in a concentration-dependent manner. The inhibition constant (Ki) for reducing thrombin binding to γA/γA-fibrin clots was 3.8 ± 1.5 nM, a value comparable to its affinity for free thrombin. nih.gov The Ki value for the interaction with γA/γ′-fibrin clots was higher, at 26.0 ± 4.0 nM, suggesting a slightly lower affinity compared to free thrombin, but still demonstrating potent inhibition. nih.gov This indicates that while dabigatran is a powerful inhibitor of both forms of thrombin, its efficacy can be subtly influenced by the specific composition of the fibrin clot.
| Thrombin Form | Inhibition Constant (Ki) |
|---|---|
| Free Human Thrombin | 4.5 nM |
| Thrombin Bound to γA/γA-Fibrin | 3.8 ± 1.5 nM |
| Thrombin Bound to γA/γ′-Fibrin | 26.0 ± 4.0 nM |
Effects on Coagulation Cascade Components Beyond Direct Thrombin Inhibition (In Vitro/Preclinical Models)
Thrombin is the most potent activator of platelets in the coagulation cascade. By directly inhibiting thrombin, dabigatran effectively blocks this key step in thrombus formation. In vitro studies have consistently shown that dabigatran is a potent inhibitor of thrombin-induced platelet aggregation. nih.gov
The inhibitory effect is concentration-dependent. One key study determined the half-maximal inhibitory concentration (IC50) of dabigatran for thrombin-induced platelet aggregation to be 10 nM. nih.gov Another investigation found the IC50 for inhibiting the binding of thrombin to platelets was 118 nM, which correlated with an IC50 of 126 nM for inhibiting P-selectin exposure, a marker of platelet activation. nih.govd-nb.info Importantly, dabigatran's inhibitory action is specific to the thrombin pathway; it demonstrates no significant effect on platelet aggregation induced by other agonists such as arachidonic acid, collagen, or adenosine (B11128) diphosphate (B83284) (ADP). nih.govuni.lu
The generation of thrombin in plasma, initiated by Tissue Factor (TF), is a central process in coagulation. Dabigatran has been shown to effectively inhibit this process in a concentration-dependent manner. nih.gov In studies using human platelet-poor plasma (PPP), the inhibitory effect of dabigatran on thrombin generation was quantified by measuring the Endogenous Thrombin Potential (ETP).
| Parameter | IC50 Value |
|---|---|
| Thrombin-Induced Platelet Aggregation | 10 nM |
| Inhibition of Thrombin Binding to Platelets | 118 nM |
| Inhibition of Endogenous Thrombin Potential (ETP) | 460.1 - 560 nM |
Preclinical Antithrombotic Effects in Animal Models
Preclinical pharmacological studies in various animal models have established dabigatran as an effective antithrombotic agent against both venous and arterial thrombosis. nih.gov
Dabigatran has demonstrated significant efficacy in multiple preclinical models of venous thrombosis.
Rat Vena Cava Thrombosis Model: In a Wessler model of stasis-induced thrombosis in the inferior vena cava of rats, intravenous bolus administration of dabigatran resulted in a dose-dependent reduction in venous thrombus weight. The dose required to achieve a 50% reduction in thrombus weight (ED50) was 33 μg/kg. nih.gov
Rabbit Arteriovenous Shunt Model: In a rabbit model utilizing an arteriovenous shunt to induce thrombosis, both intravenous infusion and oral administration of the prodrug dabigatran etexilate led to a dose-dependent inhibition of clot formation. nih.gov
Murine Cancer-Associated Thrombosis Model: The efficacy of dabigatran was also tested in a mouse model of venous thromboembolism associated with cancer. In this complex setting, dabigatran was effective in reducing the size of the thrombus. postersessiononline.eu
The efficacy of dabigatran has also been confirmed in models of arterial thrombosis, which is typically more platelet-rich and occurs under conditions of high shear stress.
Porcine Carotid Artery Model (Folts Model): In a well-established model of arterial thrombosis in pigs, where vessel injury and stenosis lead to cyclic flow reductions (CFRs) due to recurrent thrombus formation and embolization, dabigatran proved highly effective. nih.govresearchgate.net An intravenous dose of 1 mg/kg administered before the injury induced a 94% inhibition of cyclic closures within the first 20 minutes. researchgate.net Furthermore, at clinically relevant plasma concentrations, dabigatran prevented the complete occlusive closure of the injured arteries. nih.gov
Ex Vivo Coagulation Assay Responses in Animal Plasma
Preclinical studies utilizing animal models, particularly rats, have been instrumental in characterizing the anticoagulant effects of dabigatran through various ex vivo coagulation assays. Following oral administration of the prodrug dabigatran etexilate, plasma samples demonstrate significant prolongation of key clotting parameters, reflecting the compound's direct thrombin inhibition.
In rat models, administration of dabigatran etexilate resulted in concentration-dependent increases in the Thrombin Time (TT), Ecarin Clotting Time (ECT), and activated Partial Thromboplastin Time (aPTT). oup.comashpublications.org For instance, studies have shown that dabigatran etexilate treatment can elevate the ECT from a baseline of approximately 10 seconds to 90 seconds, the TT from around 20 seconds to 190 seconds, and the aPTT from a baseline of 20 seconds up to 45 seconds. oup.com In experiments using supratherapeutic doses to study bleeding reversal, all clotting tests were prolonged by three- to five-fold from baseline. ashpublications.org These assays confirm the potent anticoagulant activity of dabigatran in a whole plasma environment. The ECT and TT, which measure downstream effects of direct thrombin inhibition, are particularly sensitive markers of dabigatran's activity. ahajournals.org
Table 1: Effect of Dabigatran Etexilate on Ex Vivo Coagulation Parameters in Rat Plasma
| Coagulation Assay | Baseline Value (approx.) | Prolonged Value (approx.) |
|---|---|---|
| Ecarin Clotting Time (ECT) | 10 seconds | 90 seconds |
| Thrombin Time (TT) | 20 seconds | 190 seconds |
| Activated Partial Thromboplastin Time (aPTT) | 20 seconds | 45 seconds |
Data derived from ex vivo studies in rats following oral administration of dabigatran etexilate. oup.com
Interactions with Specific Neutralizing Agents
The development of specific neutralizing agents, or antidotes, for direct oral anticoagulants has been a significant focus of research. For dabigatran, the primary specific neutralizing agent is idarucizumab, a humanized monoclonal antibody fragment (Fab). nih.gov Preclinical and in vitro studies have extensively characterized the molecular interactions between dabigatran and this antidote.
Idarucizumab binds to dabigatran with extremely high affinity and specificity, effectively neutralizing its anticoagulant activity. nih.gov The binding affinity of idarucizumab for dabigatran is approximately 350 times greater than that of thrombin for dabigatran. nih.govnih.gov This high-affinity interaction is characterized by a very low dissociation constant (KD), in the picomolar range. thno.org
The mechanism of action involves rapid and direct binding of idarucizumab to both free dabigatran in the plasma and dabigatran that is already bound to thrombin. ashpublications.orgthno.org This binding is rapid, with ex vivo studies in rats demonstrating that the anticoagulant effects of dabigatran were completely reversed within one minute of an intravenous bolus of the antidote. nih.gov The formation of the idarucizumab-dabigatran complex shifts the binding equilibrium; as idarucizumab sequesters free dabigatran from the plasma, it causes dabigatran bound to thrombin to dissociate and subsequently be bound by the antidote. thno.org This process restores thrombin's enzymatic activity and normalizes coagulation. thno.org
X-ray crystallography studies reveal significant structural similarities between the binding of dabigatran to its target, thrombin, and its binding to the antidote, idarucizumab. nih.govresearchgate.net The antidote effectively acts as a molecular mimic of thrombin's active site pocket where dabigatran binds. researchgate.net
Key interactions are conserved in both complexes. The central benzamidine moiety of dabigatran, which is crucial for its interaction with thrombin, inserts into a deep hydrophobic cavity in both proteins. researchgate.net It forms a bidentate salt bridge with the aspartate residue Asp189 in the S1 pocket of thrombin and, similarly, with an aspartate residue (H:Asp35) in the binding site of idarucizumab. researchgate.net
Despite these structural similarities in recognizing and binding dabigatran, idarucizumab is functionally inert with respect to the coagulation cascade. nih.govresearchgate.net It lacks thrombin's enzymatic activity and does not bind to natural thrombin substrates. nih.govresearchgate.net The superior affinity of the antidote for dabigatran compared to thrombin is achieved through a more extensive network of hydrogen bonds and additional hydrophobic interactions, which create a tighter and more stable complex. nih.govresearchgate.net
Effects on Cellular Processes in In Vitro Models
Beyond its well-defined role in coagulation, research has explored the effects of dabigatran on various cellular processes in vitro, particularly concerning inflammatory cells and oxidative stress.
Studies investigating the direct effects of dabigatran on human polymorphonuclear leukocytes (PMNLs), or neutrophils, in vitro have shown minimal impact on key activation markers. In isolated human PMNLs, dabigatran at concentrations up to 10 µM did not significantly affect the generation of reactive oxygen species, the formation of neutrophil extracellular traps (NETs), or cytosolic calcium fluxes following cellular activation. nih.govnih.gov However, a modest, statistically significant inhibitory effect on the release of elastase from activated PMNLs was observed at higher concentrations (5 and 10 µM). nih.gov In contrast, some in vivo animal studies have suggested that dabigatran may have anti-inflammatory or pro-resolving actions, as evidenced by its ability to decrease PMN infiltration in a mouse model of peritonitis. thno.org
The effect of dabigatran on the generation of reactive oxygen species (ROS) appears to be highly dependent on the cellular context and experimental model.
Polymorphonuclear Leukocytes : In studies using isolated human PMNLs, dabigatran did not alter ROS production following activation with phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.govresearchgate.net
Endothelial Cells : In an in vitro model of vascular endothelial damage using human umbilical vein endothelial cells (HUVECs) stimulated with oxysterol, dabigatran treatment was associated with lower ROS production, suggesting a protective, antioxidant effect in this context. nih.gov
Gastric Epithelial Cells : Conversely, a study using a rat gastric epithelial cell line found that the prodrug, dabigatran etexilate, induced cytotoxicity by increasing the production of mitochondrial ROS (mitROS). nih.gov
These varied findings indicate that dabigatran's influence on oxidative stress is not uniform and may be influenced by the specific cell type, the metabolic state of the cell, and whether the active compound or its prodrug is being studied.
Table 2: Summary of Dabigatran's Effects on Cellular Processes In Vitro
| Cellular Process | Cell Type | Model | Observed Effect of Dabigatran |
|---|---|---|---|
| PMNL Activation | Human PMNLs | Isolated cells | No effect on ROS, NETosis, Ca2+ flux; modest inhibition of elastase release. nih.govnih.gov |
| ROS Generation | Human PMNLs | Isolated cells | No significant effect. nih.gov |
| ROS Generation | Human Endothelial Cells (HUVECs) | Oxysterol-induced damage | Reduced ROS production. nih.gov |
| ROS Generation | Rat Gastric Epithelial Cells | Cell line culture | Increased mitochondrial ROS production (by prodrug dabigatran etexilate). nih.gov |
Analysis of Elastase Release and Cytosolic Ca2+ Fluxes
In preclinical, in vitro studies designed to understand the inflammatory potential of dabigatran, its effects on polymorphonuclear leukocytes (PMNLs) were examined. Human PMNLs were isolated and exposed to dabigatran at concentrations ranging from 0.5 to 10 µM. nih.gov
The investigation revealed that dabigatran exerted modest inhibitory effects on elastase release from these activated immune cells. nih.gov However, the same study found that dabigatran did not significantly affect cytosolic Ca2+ fluxes, a critical component of cell signaling and activation, at concentrations up to 10 µM. nih.gov These findings suggest a specific, though limited, interaction with neutrophil degranulation pathways without broadly altering fundamental activation mechanisms triggered by calcium signaling.
Table 1: Effect of Dabigatran on Neutrophil Markers
| Marker | Dabigatran Concentration | Observed Effect |
|---|---|---|
| Elastase Release | Up to 10 µM | Modest Inhibition |
| Cytosolic Ca2+ Fluxes | Up to 10 µM | No significant effect |
Investigation of Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap pathogens. The process, known as NETosis, is a distinct form of cell death and a key element of the inflammatory response. mdpi.combiorxiv.org
The potential for dabigatran to modulate this process was investigated. In an in vitro setting, human PMNLs were treated with dabigatran at concentrations of 5 and 10 µM before being stimulated to induce NETosis. nih.gov The results from spectrofluorimetric detection indicated that dabigatran did not affect the formation of NETs. nih.gov This suggests that, within the tested concentrations, dabigatran does not directly interfere with the complex signaling pathways that lead to the expulsion of nuclear contents to form NETs. nih.gov
Protein Binding Interactions in Biological Matrices (e.g., Human Serum Albumin)
The binding of a drug to plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of its pharmacokinetic profile. nih.gov HSA, the most abundant plasma protein, acts as a transport and depot protein, regulating the concentration of the free, active drug in circulation. nih.govhawaii.edu For dabigatran, studies have shown that it is approximately 35% bound to human plasma proteins. nih.gov This moderate level of binding influences its distribution and half-life in the body.
Spectroscopic Investigations of Binding Characteristics
Spectroscopic techniques are powerful tools for characterizing the interaction between drugs and proteins like HSA. Fluorescence spectroscopy, in particular, is widely used to explore binding mechanisms. mdpi.com HSA contains a key tryptophan residue (Trp-214) that is intrinsically fluorescent. When a drug binds near this residue, it can cause a quenching (decrease) of the fluorescence intensity. mdpi.comdovepress.com
By analyzing the extent of this quenching at different drug concentrations, researchers can calculate key binding parameters, such as the binding constant (Kb), which indicates the strength of the interaction, and the number of binding sites (n). dovepress.com The mechanism of quenching (static or dynamic) can also be determined. Furthermore, techniques like synchronous and three-dimensional fluorescence spectroscopy can provide insights into conformational changes in the protein structure upon drug binding. dovepress.com While these are standard methods for such investigations, specific spectroscopic studies detailing the binding characteristics of dabigatran with HSA are not widely published.
Influence of Modulators (e.g., Cyclodextrins, Metal Ions) on Binding Affinity
The binding affinity of a compound to proteins can be influenced by the presence of other molecules, or modulators.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with other molecules. In drug delivery, they can be used to enhance solubility and stability. Theoretically, by encapsulating a drug molecule, a cyclodextrin (B1172386) could alter its ability to bind to plasma proteins. Compounds have been developed that link polyvalent ligands to a cyclodextrin scaffold to create strong binding affinities for ions. google.com
Metal Ions: The interaction between metal ions and ligands is a subject of extensive study. mdpi.com The binding of a drug to HSA can be influenced by the presence of metal ions, which can either bind to the protein and cause conformational changes or interact directly with the drug itself, thereby modulating its binding affinity. The specific effects depend on the particular drug, metal ion, and the binding site on the protein. mdpi.com There is currently a lack of specific research data on the influence of these modulators on the binding affinity of dabigatran.
Computational Chemistry and Structure Activity Relationship Sar Studies of Dabigatran Carboxamide
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a suite of computational techniques used to represent and simulate molecular structures and their interactions. For dabigatran (B194492) and its precursors like the carboxamide, these methods are crucial for elucidating the binding mode with thrombin.
Molecular docking is a primary tool for predicting how a ligand, such as the active form of dabigatran, binds to the active site of its receptor, thrombin. doi.org The crystal structure of thrombin in complex with dabigatran (PDB ID: 1KTS) often serves as the foundation for these simulations. doi.orgfrontiersin.org Docking studies predict the most stable binding conformation and estimate the binding affinity. For dabigatran, these simulations reveal that the molecule fits into the active site cleft of thrombin, establishing a series of specific interactions that are responsible for its potent inhibitory effect. nih.gov The core structure, which is established in the dabigatran carboxamide intermediate, is oriented to maximize these favorable contacts.
Analysis of the docked conformation of dabigatran provides a detailed picture of the molecular interactions governing its binding to thrombin. The benzamidine (B55565) group at one end of the molecule inserts into the S1 specificity pocket of thrombin, forming a critical salt bridge with the residue Asp189. researchgate.net At the other end of the molecule, the hydrophobic n-hexyl group occupies the S4 subsite. nih.gov
The central core, which includes the benzimidazole (B57391) and the carboxamide linkage derived from this compound, plays a crucial role in correctly positioning these terminal groups. The amide group itself can participate in hydrogen bonding. Specifically, studies have shown that key residues such as Gly219 and Trp60D interact with the ligand through hydrogen bonds and π-π stacking interactions, respectively, contributing to the stability of the complex. researchgate.net These interactions underscore the importance of the carboxamide linker in maintaining the optimal orientation for high-affinity binding.
Table 1: Key Amino Acid Residues in Thrombin Interacting with Dabigatran Analogues This table is generated based on findings from molecular docking studies.
| Interacting Residue | Type of Interaction | Reference |
| Asp189 | Salt Bridge, Hydrogen Bond (with amidine group) | researchgate.net |
| Gly219 | Hydrogen Bond (with ligand backbone) | researchgate.net |
| Trp60D | π-π Stacking Interaction (with aromatic system) | researchgate.net |
| Gly216 | Hydrogen Bond | researchgate.net |
| Tyr103 | Hydrogen Bond, Hydrophobic Interaction | nih.gov |
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex, assessing its stability and behavior over time in a simulated aqueous environment. plos.org MD simulations performed on the dabigatran-thrombin complex have confirmed the stability of the binding mode predicted by docking. nih.govresearchgate.net These simulations show that the critical hydrogen bonds and hydrophobic interactions are maintained, and they allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. researchgate.netplos.org For instance, simulations have indicated that modifications to thrombin's S4 subpocket can lead to a larger binding pocket and reduced inhibitor binding, highlighting the sensitivity of the interaction to subtle structural changes. nih.govthieme-connect.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For dabigatran analogues, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful for guiding the design of new inhibitors. nih.gov
CoMFA models are developed by aligning a set of molecules and calculating their steric (shape) and electrostatic fields. These fields are then correlated with the biological activity (e.g., IC50 values) using statistical methods like Partial Least Squares (PLS). nih.govdrugbank.com In studies of dabigatran analogues, CoMFA models have successfully identified the key structural requirements for potent thrombin inhibition. doi.orgnih.gov The resulting 3D contour maps highlight specific regions around the molecule where bulky groups (favorable for steric fields) or electropositive/electronegative groups (favorable for electrostatic fields) would enhance or decrease activity. These models have shown good predictive ability for new compounds. nih.gov
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. plos.orgnih.gov This provides a more nuanced and detailed understanding of the SAR. CoMSIA studies on dabigatran derivatives have reinforced the importance of steric and electrostatic properties and also specifically pinpointed the roles of hydrophobicity and hydrogen bonding potential. nih.govresearchgate.net The contour maps generated from CoMSIA can guide chemists in making specific modifications, such as adding a hydrogen bond donor or acceptor at a particular position to improve binding affinity. plos.org Both CoMFA and CoMSIA models have proven effective in the rational design and prediction of the activity of new, potent thrombin inhibitors based on the dabigatran scaffold. nih.govdrugbank.com
Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Dabigatran Analogues This table presents typical statistical values from QSAR studies to indicate model quality and predictive power. The specific values are illustrative of those found in the literature.
| Parameter | CoMFA Model | CoMSIA Model | Reference |
| q² (Cross-validated correlation coeff.) | > 0.5 | > 0.5 | nih.gov |
| r² (Non-cross-validated corr. coeff.) | > 0.9 | > 0.9 | nih.gov |
| Field Contribution: Steric | Significant | Significant | nih.gov |
| Field Contribution: Electrostatic | Significant | Significant | nih.gov |
| Field Contribution: Hydrophobic | N/A | Significant | nih.gov |
| Field Contribution: H-Bond Donor | N/A | Significant | plos.org |
| Field Contribution: H-Bond Acceptor | N/A | Significant | plos.org |
Topomer CoMFA Applications
To elucidate the quantitative structure-activity relationship (QSAR) of dabigatran analogues, Topomer Comparative Molecular Field Analysis (Topomer CoMFA) has been employed. This method provides a robust model for predicting the inhibitory activity of compounds and highlights the structural requirements for potent thrombin inhibition.
In a study analyzing 48 thrombin inhibitors based on the dabigatran scaffold, a Topomer CoMFA model was established alongside traditional 3D-QSAR models (CoMFA and CoMSIA). The Topomer CoMFA model demonstrated strong predictive capability, as indicated by its statistical parameters. physiology.orgnih.gov These models are crucial for understanding how modifications to the this compound structure can impact its efficacy as a thrombin inhibitor. physiology.org
| Model Statistics | Leave-One-Out Cross-Validation (q²) | Non-Cross-Validation (r²) |
| Topomer CoMFA | High | High |
| CoMFA | Predictive | Predictive |
| CoMSIA | Predictive | Predictive |
| This table summarizes the predictive ability of the QSAR models developed for dabigatran analogues, as reported in the study by Dong et al. (2016). High q² and r² values indicate a model with good predictive power. physiology.orgnih.gov |
Identification of Steric, Hydrophobic, and Electrostatic Field Contributions to Inhibition
The inhibitory potency of this compound and its analogues is significantly influenced by the steric, hydrophobic, and electrostatic fields surrounding the molecule. 3D-QSAR studies, particularly the contour maps generated from CoMFA and CoMSIA, provide a visual and quantitative representation of these contributions. physiology.orgnih.gov
Steric Fields: The analysis of steric fields indicates that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others. These findings guide the placement of chemical groups to optimize the inhibitor's fit within the thrombin active site. researchgate.netresearchgate.net
Electrostatic Fields: The electrostatic contour maps highlight the importance of charge distribution for binding affinity. Electronegative groups are generally preferred in specific areas to enhance interactions with corresponding positive regions in the thrombin binding pocket, while electropositive groups are favored elsewhere. researchgate.netresearchgate.net
Hydrophobic Fields: Hydrophobic interactions play a crucial role in the binding of this compound to thrombin. The QSAR models reveal regions where hydrophobic groups enhance binding, likely by displacing water molecules from the binding site and engaging in favorable non-polar interactions. physiology.orgnih.gov
These field contributions collectively dictate the binding affinity and specificity of this compound derivatives, providing a detailed blueprint for rational drug design.
Virtual Screening Methodologies for this compound Derivative Design
Virtual screening has emerged as a powerful tool for the discovery and design of novel this compound derivatives with enhanced inhibitory activity. This computational technique involves the screening of large chemical libraries against the three-dimensional structure of the target protein, in this case, thrombin. nih.govresearchgate.net
A common workflow for the virtual screening of dabigatran analogues includes:
Pharmacophore Modeling: Based on the known structure of dabigatran and its binding mode, a pharmacophore model is generated. This model defines the essential 3D arrangement of chemical features required for thrombin inhibition. researchgate.net
Database Screening: Large databases of chemical compounds are then screened against the pharmacophore model to identify molecules that match the required features. researchgate.net
Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking simulations. This step predicts the binding pose and affinity of each compound within the thrombin active site. nih.govnih.gov
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interactions with key residues in the binding site.
Experimental Validation: The top-ranked compounds are then synthesized and subjected to in vitro biological evaluation to confirm their inhibitory activity. nih.gov
This approach has been successfully used to design and identify novel dabigatran derivatives, including fluorinated analogues, with potent anticoagulant activities. nih.gov
Principles of De Novo Enzyme Design Relevant to Inhibitor Interactions
The principles of de novo enzyme design, which involve the creation of novel protein structures with tailored functions, offer valuable insights into the interactions between inhibitors like this compound and their target enzymes. While not directly designing a new enzyme, the computational methods used in de novo design can be applied to understand and optimize inhibitor binding. physiology.orgspringernature.com
Key principles relevant to this compound's interaction with thrombin, a serine protease, include:
Shape Complementarity: The inhibitor must have a shape that is complementary to the enzyme's active site. De novo design algorithms excel at creating precisely shaped pockets, and these principles can be used to refine the structure of an inhibitor to maximize its fit.
Hydrogen Bonding Networks: The formation of specific hydrogen bonds between the inhibitor and the enzyme is critical for high-affinity binding. De novo design focuses on creating optimal hydrogen bond networks, a principle that can guide the modification of this compound to enhance these interactions. nih.gov
Hydrophobic Packing: The burial of hydrophobic surfaces upon inhibitor binding is a major driving force for the interaction. Computational methods in de novo design can predict and optimize the packing of hydrophobic groups to increase binding affinity.
Electrostatic Steering: The electrostatic potential of the enzyme can guide the inhibitor into the active site. Understanding and manipulating these electrostatic fields, a key aspect of de novo design, can be applied to improve the association rate of the inhibitor.
By applying these fundamental principles, researchers can rationally design this compound derivatives with improved potency and selectivity for thrombin. physiology.orgnih.govplos.org
Future Directions and Research Gaps in Dabigatran Carboxamide Chemical Research
Exploration of Novel and Greener Synthetic Routes for Enhanced Yield and Purity
The manufacturing process of dabigatran (B194492) etexilate is complex, and several synthetic routes have been developed to optimize yield and purity. google.comacs.orggoogle.com A significant challenge in these syntheses is the formation of various impurities. researchgate.net Research has been directed towards minimizing these impurities through innovative chemical strategies.
One area of advancement involves the substitution of traditionally used reagents that are prone to containing contaminants. For instance, the replacement of n-hexyl chloroformate with pure n-hexanol or the novel synthon, n-hexyl-4-nitrophenyl carbonate, has been shown to substantially reduce the formation of certain impurities. asianpubs.orgacs.orgnih.gov The optimization of critical reaction steps, such as the Pinner reaction to form the amidine intermediate, has also been a focus, with Design of Experiment (DoE) software being used to establish process parameters that maximize yield and purity. acs.orgnih.gov
Despite these improvements, a research gap remains in the development of truly "green" synthetic pathways. Future research should focus on:
Employing environmentally benign solvents and reagents.
Developing catalytic, atom-economical reactions to minimize waste.
Designing synthetic strategies that inherently prevent the formation of impurities like Dabigatran Carboxamide, rather than relying on post-synthesis purification.
Such advancements would not only be economically beneficial by improving yield but also align with the growing demand for sustainable practices in the pharmaceutical industry.
Table 1: Comparison of Synthetic Strategies for Dabigatran Etexilate and Impurity Control
| Strategy | Key Feature | Advantage | Reference |
|---|---|---|---|
| Traditional Synthesis | Use of n-hexyl chloroformate | Established method | nih.gov |
| Improved Process | Replacement with pure n-hexanol | Reduces specific impurities | asianpubs.org |
| Novel Synthon Approach | Use of n-hexyl-4-nitrophenyl carbonate | Substantially eliminates a range of impurities | acs.orgnih.gov |
| Process Optimization | Design of Experiment (DoE) for Pinner reaction | Enhances yield and purity of key intermediates | acs.org |
Development of Advanced Analytical Methodologies for Complex Biological Matrices (Non-Human)
The study of this compound and other related metabolites in preclinical, non-human studies requires robust and sensitive analytical methods. Currently, various techniques, predominantly liquid chromatography-mass spectrometry (LC-MS), are used to quantify dabigatran in biological samples such as plasma, serum, and urine. nih.govnih.govbiotech-asia.org These methods are crucial for understanding the pharmacokinetics of the active drug.
However, a significant research gap exists in the development and validation of analytical methodologies specifically for minor metabolites and synthetic impurities like this compound in diverse non-human biological matrices. Future research should be directed towards:
Developing high-sensitivity LC-MS/MS assays capable of detecting and quantifying trace amounts of these compounds. rsc.orgresearchgate.net This is essential for building a complete metabolic profile and for toxicological assessments in preclinical models.
Validating these methods across a range of non-human biological matrices (e.g., liver microsomes, intestinal fluid, various tissue homogenates) to ensure accuracy and reliability in research settings. nih.gov
Exploring novel analytical techniques that could offer higher throughput or simplified sample preparation, such as advanced spectroscopic methods or novel separation techniques. biotech-asia.orgwjpmr.com
The availability of such validated methods is a prerequisite for in-depth preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of all dabigatran-related compounds.
Further Elucidation of Less-Understood Chemical Mechanisms in Biotransformation
The biotransformation of the prodrug dabigatran etexilate to the active dabigatran is a critical process for its therapeutic effect. This conversion is known to be a two-step hydrolysis process mediated by carboxylesterases (CES). nih.govresearchgate.net Specifically, CES2 is primarily responsible for the initial hydrolysis in the intestine, followed by the action of CES1 in the liver to yield dabigatran. nih.govresearchgate.net
While this primary pathway is well-documented, the broader metabolic fate, including the formation of minor metabolites, is less understood. Dabigatran itself undergoes further metabolism, primarily through glucuronidation. researchgate.netnih.govresearchgate.net There is a research gap concerning the potential for other enzymatic or non-enzymatic reactions that could lead to the formation of compounds like this compound.
Future research efforts should aim to:
Identify all metabolites formed in preclinical non-human in vitro and in vivo systems, including those generated in minor pathways.
Elucidate the specific enzymes and chemical mechanisms responsible for the formation of these minor metabolites. This could involve enzymes other than CES or UGTs, or non-enzymatic chemical transformations under physiological conditions.
Investigate the potential for inter-species differences in these minor metabolic pathways, which is crucial for the correct interpretation of preclinical data.
A complete understanding of the biotransformation of dabigatran etexilate is essential for a comprehensive assessment of its efficacy and safety profile.
Table 2: Key Enzymes in the Biotransformation of Dabigatran Etexilate
| Enzyme | Location | Role in Primary Pathway | Reference |
|---|---|---|---|
| Carboxylesterase 2 (CES2) | Intestine | Hydrolyzes the carbamate (B1207046) ester of the prodrug | nih.govresearchgate.net |
| Carboxylesterase 1 (CES1) | Liver | Hydrolyzes the ethyl ester to form active dabigatran | nih.govresearchgate.net |
| UDP-glucuronosyltransferases (UGTs) | Liver | Glucuronidation of active dabigatran | researchgate.netnih.gov |
In-Depth Structural and Computational Studies of Interactions with Novel Biological Targets (Non-Human)
The primary pharmacological action of dabigatran is the direct inhibition of thrombin. Molecular docking and other computational studies have been instrumental in understanding the binding interactions between dabigatran analogues and this target enzyme. doi.org These studies provide valuable insights into the structure-activity relationships that govern anticoagulant efficacy.
However, there is a significant research gap regarding the potential interactions of metabolites and impurities, such as this compound, with other biological targets. The off-target effects of drugs and their metabolites are a critical aspect of preclinical safety assessment. A recent study, for example, used computational and experimental methods to investigate the interaction of dabigatran with human serum paraoxonase 1 (PON1), an enzyme with anti-inflammatory properties. nih.gov
Future research in this area should include:
In-silico screening of this compound and other metabolites against a wide range of non-human enzymes and receptors to identify potential off-target interactions.
Molecular dynamics simulations to study the stability and nature of these potential interactions at an atomic level.
In vitro biochemical assays using non-human targets to experimentally validate the predictions from computational studies.
Such studies are crucial for identifying any potential unforeseen biological activities of dabigatran-related compounds, contributing to a more thorough preclinical safety profile.
Design and Synthesis of New this compound Analogues with Refined Target Selectivity or Improved Chemical Stability Profiles
The design and synthesis of analogues of existing drugs is a common strategy to develop new therapeutic agents with improved properties. Research has been conducted on creating analogues of dabigatran to explore their potential as thrombin inhibitors. doi.org This often involves modifying the core structure of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties.
A clear research gap exists in using dabigatran metabolites, such as this compound, as scaffolds for the design of new chemical entities. These metabolites possess a related chemical structure but may have different physicochemical properties, offering a unique starting point for drug design.
Future directions for research in this domain include:
The design and synthesis of a library of this compound analogues with systematic structural modifications.
Evaluation of these new analogues for their biological activity, not only against thrombin but also against other potential targets identified through computational studies.
Assessment of the chemical stability of these new compounds. Studies on the degradation pathways of dabigatran etexilate have identified various products formed under stress conditions, highlighting the importance of chemical stability. rsc.orgresearchgate.netscielo.br Understanding and improving the stability of new analogues would be a key aspect of their development.
This line of research could potentially lead to the discovery of new compounds with novel therapeutic applications or with an improved safety and stability profile compared to the original drug.
Q & A
Q. How should researchers design experiments to evaluate the efficacy and safety of Dabigatran Carboxamide in preclinical and clinical settings?
- Methodological Answer : Use randomized controlled trials (RCTs) with active comparators (e.g., warfarin) and standardized endpoints such as stroke prevention, bleeding events, and cardiovascular mortality. For preclinical studies, employ dose-ranging experiments to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships. Ensure blinding and stratification by risk factors (e.g., renal function) to minimize bias. Include detailed descriptions of compound preparation, purity validation (e.g., NMR, HPLC), and anticoagulant activity assays (e.g., thrombin time) in the experimental section .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity in plasma, serum, and urine. For clinical utility, thrombin-based assays (e.g., Hemoclot) or diluted thrombin time (dTT) can correlate anticoagulant activity with plasma concentrations. Validate methods using internal standards and cross-check against certified reference materials to ensure reproducibility .
Q. How can researchers ensure reproducibility of this compound studies when reporting experimental protocols?
- Methodological Answer : Follow guidelines for transparent reporting:
- Provide synthesis details (e.g., reaction conditions, purification steps) for novel derivatives.
- Include raw data for at least five representative compounds in the main manuscript, with additional data in supplementary materials.
- Reference established protocols for known compounds (e.g., dabigatran etexilate synthesis) and validate purity via melting point, elemental analysis, or chromatographic methods .
Q. What are the critical parameters to monitor in longitudinal studies evaluating this compound adherence and persistence?
- Methodological Answer : Track discontinuation rates at predefined intervals (e.g., 6 months, 1 year) using electronic health records or patient diaries. Classify discontinuation reasons (e.g., bleeding, cost) using standardized taxonomies. Incorporate plasma drug-level monitoring to distinguish non-adherence from therapeutic failure .
Q. How should researchers assess patient understanding of this compound’s mechanism and risks in real-world studies?
- Methodological Answer : Use validated open-ended questionnaires focusing on indications, dosing frequency, and adverse effects (e.g., bleeding risks). Apply inter-rater reliability tests (e.g., Cohen’s kappa) to ensure consistency in scoring. Triangulate responses with clinician reports and prescription refill data .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s association with myocardial infarction (MI) risk compared to warfarin?
- Methodological Answer : Conduct individual patient data (IPD) meta-analyses of Phase II/III trials, stratifying by warfarin control quality (e.g., time in therapeutic range, TTR). Use adjusted hazard ratios (HRs) to compare MI rates while controlling for confounders (e.g., aspirin co-therapy). Explore PK/PD interactions, such as dabigatran’s reversible thrombin inhibition vs. warfarin’s vitamin K antagonism, to explain differential effects on coronary events .
Q. What methodological frameworks are optimal for designing comparative effectiveness studies between this compound and other direct oral anticoagulants (DOACs)?
- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define cohorts (e.g., non-valvular atrial fibrillation patients ≥65 years). Use propensity score matching to balance baseline characteristics (e.g., CHA₂DS₂-VASc scores) in retrospective analyses. For outcomes, prioritize composite endpoints (e.g., stroke, systemic embolism, major bleeding) and adjust for competing risks using Fine-Gray models .
Q. How can researchers address variability in this compound’s pharmacokinetics due to renal impairment or drug-drug interactions?
- Methodological Answer : Develop population PK models incorporating creatinine clearance (CrCl) and cytochrome P450/P-glycoprotein inhibitor status. Validate models using bootstrapping or visual predictive checks. In clinical practice, recommend dose adjustments based on renal function (e.g., CrCl <30 mL/min) and avoid concurrent use of strong P-gp inhibitors (e.g., verapamil) .
Q. What strategies improve the detection of rare adverse events (e.g., intracranial hemorrhage) in post-marketing surveillance of this compound?
- Methodological Answer : Implement pharmacovigilance algorithms combining disproportionality analysis (e.g., reporting odds ratios in FAERS/EudraVigilance) with linkage to electronic health records. Use machine learning to identify high-risk subgroups (e.g., elderly patients with prior stroke) and validate signals via case-control studies .
Q. How can researchers leverage real-world evidence (RWE) to validate this compound’s benefit-risk profile across diverse populations?
- Methodological Answer :
Utilize distributed data networks (e.g., FDA Sentinel Initiative) to pool data from multiple healthcare systems. Apply standardized analytic packages (e.g., ATLAS, OHDSI) to harmonize endpoints and reduce bias. Compare RWE findings with RCT results using calibration plots or meta-epidemiological approaches .
Data Management and Reporting Standards
Q. What are the best practices for managing and sharing datasets from this compound studies?
- Methodological Answer :
Develop a Data Management Plan (DMP) outlining storage formats (e.g., REDCap, SQL), anonymization protocols, and access policies. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Deposit raw data in repositories like Dryad or Figshare with persistent identifiers (DOIs) .
Q. How should researchers report conflicting results in this compound studies to maintain scientific rigor?
- Methodological Answer :
Adhere to CONSORT or STROBE guidelines for clinical/observational studies. Disclose all pre-specified endpoints, including secondary outcomes (e.g., MI rates). Use sensitivity analyses to test robustness of findings and publish negative results in preprint servers or specialized journals to combat publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
